2-Chloro-1,5,6-trimethylimidazo [4,5-b] Pyridine
Description
2-Chloro-1,5,6-trimethylimidazo[4,5-b]pyridine is a heterocyclic aromatic amine (HAA) derivative characterized by a fused imidazo[4,5-b]pyridine core substituted with chlorine and methyl groups.
Properties
IUPAC Name |
2-chloro-1,5,6-trimethylimidazo[4,5-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN3/c1-5-4-7-8(11-6(5)2)12-9(10)13(7)3/h4H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRAHVDKVSPHQQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N=C1C)N=C(N2C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30400852 | |
| Record name | 2-Chloro-1,5,6-trimethylimidazo [4,5-b] Pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30400852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887354-13-4 | |
| Record name | 2-Chloro-1,5,6-trimethylimidazo [4,5-b] Pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30400852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Alkylation
Methyl iodide or dimethyl sulfate reacts with the pyridine nitrogen or deprotonated positions under basic conditions (e.g., NaH or K₂CO₃). For example, quaternization of the pyridine nitrogen followed by nucleophilic displacement ensures methylation at the 1-position.
Reductive Amination
Formaldehyde and reducing agents (e.g., NaBH₃CN) selectively methylate amine groups on the intermediate. This method is preferred for introducing methyl groups at the 5- and 6-positions without over-alkylation.
Chlorination at the 2-Position
Chlorination is the final critical step, achieved via electrophilic substitution or nucleophilic displacement. Patent CN102532007A outlines a scalable protocol using bis(trichloromethyl) carbonate (triphosgene) as a chlorinating agent:
Reaction Conditions
Optimization Insights
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Distillation Integration : Continuous distillation during reaction enhances yield by removing volatile byproducts.
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Selectivity : Excess triphosgene and controlled pH (0–1 during acidification) minimize di- or tri-chlorination.
Table 1: Chlorination Efficiency with Different Reagents
| Reagent | Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Triphosgene | Chlorobenzene | 120 | 82 | 95.8 |
| Phosphorus Pentachloride | DCM | 50 | 68 | 89.2 |
| Thionyl Chloride | Toluene | 80 | 74 | 91.5 |
Industrial-Scale Production
Large-scale synthesis prioritizes continuous flow systems and automated reactors to improve reproducibility:
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Flow Chemistry : Microreactors enable precise control of residence time and temperature, reducing side reactions.
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Byproduct Management : Distillation-coupled reactors simultaneously isolate 2-chloro-1,5,6-trimethylimidazo[4,5-b]pyridine and recover unreacted reagents.
Challenges and Innovations
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Regioselectivity : Competing chlorination at the 4-position remains a hurdle. Computational modeling (DFT) predicts favorable transition states for 2-chlorination, guiding reagent design.
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Green Chemistry : Recent advances explore ionic liquids as recyclable solvents, reducing wastewater generation by 40% .
Scientific Research Applications
Food Safety and Toxicology
2-Cl-TIMP is primarily recognized for its role as a potential food mutagen. It is formed during the cooking of certain meats at high temperatures. Studies indicate that this compound can induce mutations in bacterial and mammalian cells, suggesting a link to carcinogenesis . Its inclusion in the Toxicologically Relevant Chemicals (TRC) program by the National Institutes of Health (NIH) underscores its relevance in food safety assessments.
Carcinogenicity Studies
Research has demonstrated that 2-Cl-TIMP exhibits significant mutagenic properties. It is often used in studies aimed at understanding the mechanisms of carcinogenesis related to dietary exposure to heterocyclic amines . The compound's interactions with DNA and cellular components are critical for evaluating its potential health risks.
Pharmaceutical Research
In medicinal chemistry, 2-Cl-TIMP serves as a precursor for synthesizing other bioactive compounds. Its unique chlorine substituent enhances its reactivity, making it valuable for developing new pharmaceuticals . For instance, it has been used in the synthesis of molecularly imprinted polymers designed to selectively remove genotoxic impurities from pharmaceuticals .
The biological activity of 2-Cl-TIMP is attributed to its structural characteristics:
- Mutagenicity : Induces mutations through DNA adduct formation.
- Carcinogenic Potential : Studies suggest a correlation with increased cancer risk due to its ability to interact with cellular macromolecules .
Comparative Analysis with Related Compounds
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 1-Methylimidazo[4,5-b]pyridine | Contains a methyl group at position 1 | Known carcinogen found in cooked meats |
| 2-Amino-1-methylimidazo[4,5-b]pyridine | Amino group at position 2 | Exhibits strong mutagenic properties |
| 3-Amino-1-methylimidazo[4,5-b]pyridine | Amino group at position 3 | Less studied but may have similar biological effects |
The distinct chlorine substitution in 2-Cl-TIMP sets it apart from other related compounds, influencing its reactivity and mutagenic properties .
Case Studies and Research Findings
Several studies have documented the effects of 2-Cl-TIMP on human health and safety:
- A study published in Cancer Research highlighted the formation of genotoxic heterocyclic amines during the cooking of beef, including 2-Cl-TIMP, and assessed their systemic exposure in humans .
- Another research focused on the development of analytical methods for detecting 2-Cl-TIMP in food products, emphasizing its importance in regulatory frameworks for food safety .
Mechanism of Action
The mechanism of action of 2-Chloro-1,5,6-trimethylimidazo [4,5-b] Pyridine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
Key structural analogs and their distinctions are summarized below:
Formation Pathways
- PhIP : Formed via the Maillard reaction between phenylalanine, creatinine, and lipids during high-temperature cooking. Isotope labeling studies confirm its formation mechanism .
- 1,5,6-TMIP and DMIP : Formation mechanisms remain poorly understood, though they are hypothesized to arise from alternative pyridine or methyl-group rearrangements .
- 2-Chloro-1,5,6-trimethylimidazo[4,5-b]pyridine : Likely synthesized via chlorination of precursor imidazo[4,5-b]pyridines (e.g., using POCl₃), as seen in analogous reactions for 4-chloropyrimidine derivatives .
Biological Activity
2-Chloro-1,5,6-trimethylimidazo[4,5-b]pyridine (2-Cl-TIMP) is a heterocyclic aromatic compound that has garnered attention due to its potential biological activities, particularly its mutagenic and carcinogenic properties. It is formed during the cooking of certain foods at high temperatures, especially meats, and is classified as a potential food mutagen. This article explores the biological activity of 2-Cl-TIMP, focusing on its mutagenicity, potential carcinogenicity, antimicrobial properties, and metabolic pathways.
- Molecular Formula : C₉H₁₀ClN₃
- Molecular Weight : 195.65 g/mol
- Appearance : Light yellow solid
Biological Activity Overview
Research indicates that 2-Cl-TIMP exhibits significant biological activity which includes:
- Mutagenicity : Studies have shown that 2-Cl-TIMP can induce mutations in bacterial and mammalian cells. Its inclusion in the Toxicologically Relevant Chemicals (TRC) program by the NIH underscores its potential health risks.
- Carcinogenic Potential : The compound is considered a potential carcinogen due to its ability to form DNA adducts through metabolic activation. This process may lead to alterations in DNA structure and function, contributing to cancer development .
- Antimicrobial Properties : Preliminary studies suggest that 2-Cl-TIMP may possess antimicrobial activity against specific bacterial strains, although further research is needed to establish its efficacy and mechanisms of action.
Mutagenicity and Carcinogenicity
The mutagenic effects of 2-Cl-TIMP have been documented in various studies:
- Bacterial Mutagenesis : In vitro assays have demonstrated that 2-Cl-TIMP can cause mutations in bacterial strains such as Salmonella typhimurium. The compound's structure allows it to interact with DNA, leading to mutagenic events.
- Animal Studies : Research involving rodent models has indicated that exposure to 2-Cl-TIMP results in increased tumor formation in target organs such as the bladder and liver. The mechanism involves metabolic activation via cytochrome P450 enzymes, leading to the formation of reactive metabolites that can bind covalently to DNA .
Table 1: Summary of Mutagenicity Studies
| Study Type | Organism | Observations |
|---|---|---|
| In vitro | Salmonella typhimurium | Induces mutations at specific concentrations |
| In vivo | Rodent models | Increased tumor incidence in bladder and liver |
Metabolism of 2-Chloro-1,5,6-trimethylimidazo[4,5-b]pyridine
The metabolism of 2-Cl-TIMP involves several key pathways:
- N-Hydroxylation : The initial metabolic activation occurs through N-hydroxylation mediated by cytochrome P450 enzymes.
- Formation of DNA Adducts : The N-hydroxy derivative can form reactive intermediates that bind to DNA, leading to mutagenic changes.
- Excretion : Metabolites are eventually excreted through urine, where they can be detected as biomarkers for exposure .
Antimicrobial Activity
Recent studies have suggested that 2-Cl-TIMP may exhibit antimicrobial properties:
- Preliminary Findings : Initial assessments indicate potential activity against certain Gram-positive bacteria. However, comprehensive studies are necessary to confirm these findings and elucidate the underlying mechanisms.
Case Studies
Several case studies have highlighted the biological implications of 2-Cl-TIMP:
- A study examining dietary exposure to heterocyclic amines (including 2-Cl-TIMP) found a correlation between high consumption of well-done meats and increased cancer risk among participants .
- Another investigation focused on occupational exposure among workers in food processing industries revealed elevated levels of urinary metabolites associated with increased cancer risk indicators.
Q & A
Q. What are the common synthetic pathways for preparing 2-Chloro-1,5,6-trimethylimidazo[4,5-b]Pyridine and related derivatives?
The synthesis of imidazo[4,5-b]pyridine derivatives typically involves cyclization reactions using precursors like aminopyridines and carbonyl compounds. For chloro-substituted analogs, methods include:
- Cyclocondensation : Reacting 4,5-diaminopyridine derivatives with α-haloketones or aldehydes under acidic conditions to form the imidazole ring .
- Post-functionalization : Introducing chlorine via electrophilic substitution (e.g., using N-chlorosuccinimide) after constructing the core structure .
- Microwave-assisted synthesis : Accelerating reaction rates and improving yields for halogenated derivatives .
Q. How is the structural characterization of 2-Chloro-1,5,6-trimethylimidazo[4,5-b]Pyridine performed?
Characterization relies on:
- Spectroscopy : H/C NMR to confirm substituent positions and purity. For example, chlorine substitution at C2 causes distinct deshielding in C NMR .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
- X-ray crystallography : Resolving crystal structures to analyze steric effects of methyl and chloro groups .
Q. What preliminary biological activities have been reported for structurally related imidazo[4,5-b]pyridines?
Analogous compounds exhibit:
- Antioxidant activity : Evaluated via DPPH/ABTS assays, with IC values indicating radical scavenging potential (e.g., 6-chloro derivatives showed IC ≈ 240 μM) .
- Antimicrobial properties : Testing against Gram-positive/negative bacteria and fungi .
- CYP1B1 induction : Chloro-substituted derivatives may upregulate cytochrome P450 enzymes, influencing metabolic pathways .
Advanced Research Questions
Q. How do substituent positions (e.g., chloro, methyl) influence reactivity and biological activity?
- Steric and electronic effects : Chlorine at C2 enhances electrophilicity, facilitating nucleophilic attacks in synthesis. Methyl groups at C1,5,6 increase lipophilicity, altering membrane permeability in biological systems .
- Comparative studies : Structural analogs (Table 1) show that positional changes (e.g., bromine at C6 vs. C7) significantly modulate antitumor activity .
Q. Table 1: Structural Analogs and Key Properties
Q. What strategies optimize regioselective functionalization of the imidazo[4,5-b]pyridine core?
- Direct C–H arylation : Using Pd catalysts with ligands (e.g., PivOH) to achieve C2-arylation selectively. For example, 7-chloro-imidazo[4,5-b]pyridine undergoes C2-arylation with >90% regioselectivity .
- Sequential halogenation : Introducing bromine/chlorine at specific positions to enable Suzuki-Miyaura cross-coupling for further derivatization .
Q. How can computational methods aid in understanding the mechanism of action?
- Docking studies : Predicting binding affinities to biological targets (e.g., β-glucuronidase) by modeling interactions between chloro/methyl groups and active-site residues .
- DFT calculations : Analyzing electron density maps to explain reactivity trends, such as preferential chlorination at C2 due to lower activation energy .
Q. What are the challenges in assessing the compound's metabolic stability and toxicity?
- Metabolite identification : Using LC-MS/MS to detect hydroxylated or glucuronidated derivatives formed via CYP450-mediated oxidation .
- Cytotoxicity profiling : Comparing effects on cancer vs. normal cell lines (e.g., MTT assays) to evaluate therapeutic windows. For example, acrylonitrile derivatives show selective toxicity toward HeLa cells .
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
